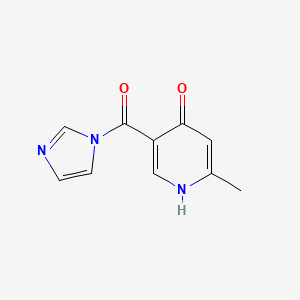

5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one

Description

Properties

CAS No. |

88252-30-6 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-(imidazole-1-carbonyl)-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-9(14)8(5-12-7)10(15)13-3-2-11-6-13/h2-6H,1H3,(H,12,14) |

InChI Key |

ZHZUNLIIXRGGAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-4-pyridone with imidazole-1-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridine derivatives.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one with structurally related compounds:

*Estimated molecular formula: C10H9N3O2 (based on structural analysis).

Key Observations:

Core Modifications: The target compound’s pyridinone core is shared with all analogs, but substituent positions vary significantly. For example, 3-hydroxy-1-methylpyridin-4(1H)-one (similarity 0.76) lacks the imidazole group but includes a hydroxyl group, enhancing polarity .

Imidazole vs. Benzimidazole : Compounds like 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-2,3,5-trimethylpyridin-4(1H)-one () replace the imidazole-1-carbonyl with a bulkier benzoimidazole ring, increasing lipophilicity and steric hindrance .

Functional Group Impact: The imidazole-1-carbonyl group in the target compound introduces both hydrogen-bond acceptor (carbonyl) and donor (imidazole NH) sites, which are absent in analogs like 3-(benzyloxy)-2-methylpyridin-4(1H)-one .

Physicochemical and Pharmacokinetic Properties

- Solubility: The imidazole-1-carbonyl group likely improves aqueous solubility compared to benzyloxy or morpholino-substituted analogs (e.g., ) due to increased polarity .

- Lipophilicity (LogP) : The target compound is expected to have a lower LogP than 3-(benzyloxy)-2-methylpyridin-4(1H)-one (LogP ~2.5–3.0) due to reduced aromatic bulk .

- Metabolic Stability : The absence of methoxy or benzyl groups (common in ) may reduce susceptibility to cytochrome P450-mediated oxidation, enhancing metabolic stability .

Biological Activity

5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and therapeutic potentials, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O2, with a molecular weight of approximately 203.20 g/mol. The compound features both imidazole and pyridine rings, which are known for their roles in various biological processes. The imidazole moiety contributes to biological interactions, while the pyridine ring enhances solubility and reactivity in biological environments .

Synthesis Methods

Several methods have been reported for synthesizing this compound, often involving reactions between imidazole derivatives and acylating agents. For instance, carbonyl compounds can be treated with imidazole derivatives to yield this compound efficiently .

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an anticancer agent . Compounds containing imidazole and pyridine rings have been linked to various pharmacological effects, including:

- Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound may also display activity against bacterial and fungal strains.

Table 1: Antitumor Activity Against Various Cell Lines

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets through binding affinity studies, which help elucidate its mode of action. The presence of both imidazole and pyridine functionalities allows for diverse interactions with cellular components.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of this compound in various experimental settings:

- Cytotoxicity Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the unique combination of functional groups in this compound contributes to its enhanced biological activity compared to simpler derivatives .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylimidazole | Contains an imidazole ring | Simpler structure; less functional diversity |

| 2-Methylpyridine | Contains a pyridine ring | Lacks the imidazole component |

| 1-(2-Pyridinyl)imidazole | Contains both imidazole and pyridine | Different substitution pattern |

Q & A

Q. What synthetic routes are available for 5-(1H-Imidazole-1-carbonyl)-2-methylpyridin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between imidoyl chlorides and ethyl isocyanoacetate or through Vilsmeier-Haack formylation of pyrazole intermediates . Optimization involves adjusting reagents (e.g., tetrakis(dimethylamino)ethylene for nucleophilic substitutions) and solvents (polar aprotic solvents for enhanced reactivity). Reaction monitoring via TLC/HPLC and temperature control (e.g., 0–60°C) improves yields .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer : Use a combination of:

- NMR : , , and 2D experiments (e.g., COSY, HMBC) to confirm imidazole-pyridinone connectivity .

- HRMS : Confirm molecular formula (e.g., ESI+ for [M+H]+ ions).

- IR : Identify carbonyl (C=O, ~1700 cm) and NH/OH stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the imidazole (e.g., halogens, alkyl groups) and pyridinone rings.

- Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC determination).

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity. Cross-reference with databases like ChEMBL for known imidazole bioactivity .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of target proteins (e.g., cytochrome P450).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubMed, Scopus, and institutional repositories.

- Experimental Replication : Standardize assay protocols (e.g., ATP levels in cytotoxicity assays).

- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) and compound purity (HPLC ≥95%) .

Q. What strategies are recommended for studying environmental fate and ecotoxicity?

- Methodological Answer :

- Degradation Studies : Use OECD 301/302 tests for biodegradability in water/soil.

- Bioaccumulation : Measure logK (octanol-water partitioning) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).

- Toxicity Profiling : Perform acute/chronic toxicity tests aligned with REACH guidelines .

Key Recommendations for Researchers

- Literature Reviews : Prioritize PubMed, Web of Science, and patent databases (e.g., Espacenet) to avoid unreliable sources .

- Collaboration : Engage with imidazole chemistry experts for unpublished data or methodological insights .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and material safety (SDS documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.